molecular formula C14H13IN2O B277783 4-ethyl-N-(5-iodopyridin-2-yl)benzamide

4-ethyl-N-(5-iodopyridin-2-yl)benzamide

Cat. No.: B277783
M. Wt: 352.17 g/mol
InChI Key: OTUHTHALIDISNL-UHFFFAOYSA-N
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Description

4-Ethyl-N-(5-iodopyridin-2-yl)benzamide is a benzamide derivative characterized by an ethyl substituent on the benzene ring and a 5-iodopyridin-2-ylamine moiety attached via an amide linkage. Its iodine substituent on the pyridine ring enhances electrophilicity and may influence binding interactions in biological systems, while the ethyl group contributes to lipophilicity .

Properties

Molecular Formula

C14H13IN2O

Molecular Weight

352.17 g/mol

IUPAC Name

4-ethyl-N-(5-iodopyridin-2-yl)benzamide

InChI

InChI=1S/C14H13IN2O/c1-2-10-3-5-11(6-4-10)14(18)17-13-8-7-12(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18)

InChI Key

OTUHTHALIDISNL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes key structural and functional differences between 4-ethyl-N-(5-iodopyridin-2-yl)benzamide and related compounds:

Compound Key Substituents Molecular Weight Notable Properties References
This compound Ethyl (benzamide), 5-iodopyridine ~355.2 g/mol High lipophilicity due to ethyl group; iodine enhances halogen bonding potential.
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Methyl (benzamide), morpholinomethyl-thiazole, pyridin-3-yl ~410.5 g/mol Improved solubility from morpholine; thiazole ring may enhance antimicrobial activity.
5-Bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide Bromo, chloro (benzamide), methoxy-methyl-oxopyridine 399.7 g/mol Halogen-rich structure; oxopyridine moiety may influence metabolic stability.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Dimethoxyphenethylamine (amide side chain) ~299.3 g/mol Polar methoxy groups enhance water solubility; phenethylamine backbone mimics neurotransmitter motifs.
DDR1-IN-2 Trifluoromethyl, pyrazolo[1,5-a]pyrimidin-6-ylethynyl, methylpiperazine ~669.6 g/mol Designed for kinase inhibition (DDR1 target); trifluoromethyl improves metabolic resistance.

Key Insights from Structural Comparisons :

Halogen substituents (iodine, bromo, chloro) improve electrophilicity and binding affinity to hydrophobic protein pockets but may reduce aqueous solubility .

Biological Activity Trends: Thiazole-containing benzamides (e.g., 4a in ) exhibit antimicrobial properties, while pyridine/piperazine hybrids (e.g., DDR1-IN-2) target kinase pathways .

Synthetic Challenges :

  • Iodine incorporation often requires harsh conditions (e.g., iodination via HI or I₂), whereas bromo/chloro derivatives are more straightforward to synthesize .
  • Amide bond formation in pyridine-containing benzamides may require activating agents like EDC/HOBt, as seen in and .

Q & A

Q. What are the standard synthetic routes for 4-ethyl-N-(5-iodopyridin-2-yl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling 5-iodopyridin-2-amine with 4-ethylbenzoyl chloride under basic conditions (e.g., using triethylamine or pyridine). Key steps include:

  • Amide bond formation: React the amine with the acyl chloride in anhydrous dichloromethane or THF at 0–25°C .
  • Optimization: Adjust solvent polarity, temperature (e.g., reflux for faster kinetics), and stoichiometry. For example, using a 1.2:1 molar ratio of acyl chloride to amine improves yield .
  • Monitoring: Track reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the benzamide scaffold and substitution patterns (e.g., ethyl group at 4-position, iodopyridinyl moiety). Aromatic protons appear between δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 396.99) .
  • Infrared (IR) Spectroscopy: Detect amide C=O stretch (~1650–1680 cm⁻¹) and pyridine ring vibrations .

Q. How is the compound purified post-synthesis?

Answer:

  • Silica gel chromatography: Use a gradient of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate unreacted starting materials .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

  • Targeted modifications: Replace the ethyl group with bulkier substituents (e.g., isopropyl) to probe steric effects on target binding. Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to modulate electronic properties .
  • Biological testing: Screen analogs in enzyme inhibition assays (e.g., kinase targets) or antimicrobial susceptibility tests (MIC determination) .
  • Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like kinase domains .

Table 1: Example SAR Data for Analogs

Substituent (R)LogPIC₅₀ (μM) vs. Target X
-Ethyl3.212.5 ± 1.3
-CF₃3.85.7 ± 0.9
-Isopropyl3.58.2 ± 0.7

Q. How should researchers address contradictions in reported biological activity data?

Answer:

  • Replicate assays: Perform dose-response curves in triplicate under standardized conditions (e.g., cell line, incubation time) .
  • Verify compound integrity: Use HPLC to confirm stability in assay buffers (e.g., pH 7.4, 37°C) .
  • Orthogonal assays: Compare results across methods (e.g., fluorescence-based vs. radiometric enzyme assays) .

Q. What strategies optimize reaction yields in large-scale synthesis?

Answer:

  • Inert conditions: Conduct reactions under nitrogen/argon to prevent oxidation of sensitive groups (e.g., iodine on pyridine) .
  • Catalytic additives: Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
  • Workup efficiency: Extract product with ethyl acetate and wash with brine to remove residual base .

Q. How can computational methods predict metabolic stability or toxicity?

Answer:

  • ADMET prediction: Tools like SwissADME estimate metabolic sites (e.g., amide hydrolysis, CYP450-mediated oxidation) .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals to identify reactive moieties prone to degradation .

Q. What protocols ensure compound stability during long-term storage?

Answer:

  • Storage conditions: Store in amber vials at –20°C under desiccant (e.g., silica gel) to prevent hydrolysis .
  • Periodic analysis: Reanalyze purity every 6 months via HPLC (≥95% threshold) .

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